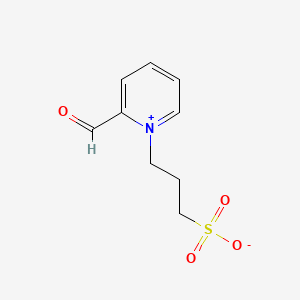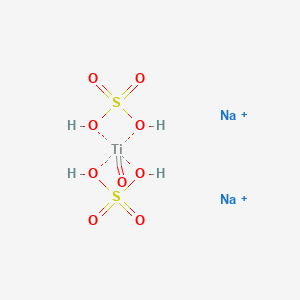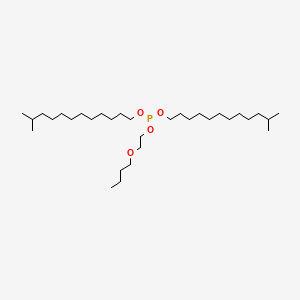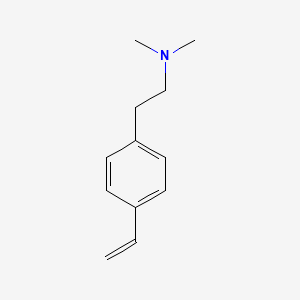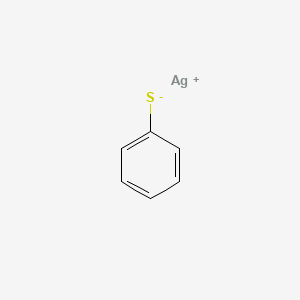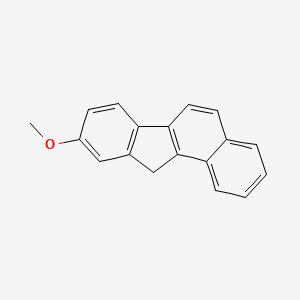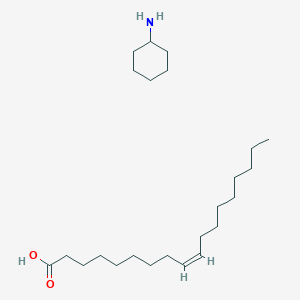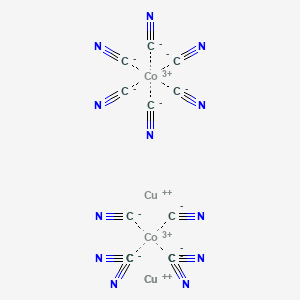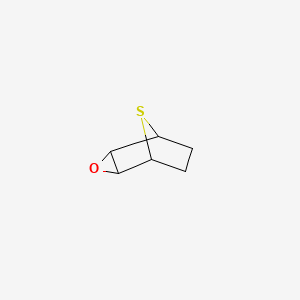
Isopropyl 3,7-dimethyloct-6-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 3,7-dimethyloct-6-enoate is an organic compound with the molecular formula C13H24O2. It is an ester derived from the reaction of isopropanol and 3,7-dimethyloct-6-enoic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. It is also utilized in various chemical syntheses due to its reactive ester functional group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Isopropyl 3,7-dimethyloct-6-enoate can be synthesized through the esterification reaction between isopropanol and 3,7-dimethyloct-6-enoic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification process. This method utilizes a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This process enhances the efficiency and yield of the esterification reaction .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the double bond and the ester functional group. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: 3,7-dimethyloct-6-enoic acid.
Reduction: 3,7-dimethyloct-6-en-1-ol.
Substitution: Isopropyl 3,7-dimethyloct-6-enamide.
Wissenschaftliche Forschungsanwendungen
Isopropyl 3,7-dimethyloct-6-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactive ester group makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the fragrance industry due to its pleasant odor and stability.
Wirkmechanismus
The mechanism of action of isopropyl 3,7-dimethyloct-6-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological targets. The compound’s effects are mediated through pathways involving esterases and other enzymes that catalyze the hydrolysis reaction .
Vergleich Mit ähnlichen Verbindungen
Isopropyl 3,7-dimethyloct-6-enal: Similar in structure but contains an aldehyde group instead of an ester.
Isopropyl 3,7-dimethyloct-6-enyl acetate: Contains an acetate ester group instead of the isopropyl ester.
Uniqueness: Isopropyl 3,7-dimethyloct-6-enoate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and physical properties. Its pleasant odor and stability make it particularly valuable in the fragrance industry, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
26728-45-0 |
|---|---|
Molekularformel |
C13H24O2 |
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
propan-2-yl 3,7-dimethyloct-6-enoate |
InChI |
InChI=1S/C13H24O2/c1-10(2)7-6-8-12(5)9-13(14)15-11(3)4/h7,11-12H,6,8-9H2,1-5H3 |
InChI-Schlüssel |
ACFVGWNYKXYWHV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CC(C)CCC=C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


